
N-(2,5-dimethoxyphenyl)-4-methoxybenzamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of methoxy groups at the 2 and 5 positions on the phenyl ring and an additional methoxy group on the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-4-methoxybenzamide typically involves the reaction of 2,5-dimethoxyaniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution Reactions
The compound’s methoxy and amide groups direct electrophilic substitution to specific positions on its aromatic rings.
Nitration
Nitration occurs preferentially on the 2,5-dimethoxyphenyl ring due to electronic activation. Under mixed acid conditions (HNO₃/Ac₂O at −10°C), nitration introduces a nitro group at the C4 position (para to the amide linkage), yielding N-(4-nitro-2,5-dimethoxyphenyl)-4-methoxybenzamide (Table 1) .
Reaction Conditions | Product Structure | Yield | Reference |
---|---|---|---|
HNO₃, Ac₂O, −10°C, 15 min | C4-nitro derivative | 52% |
Rhodium-Catalyzed C–H Formylation
The 4-methoxybenzamide moiety undergoes regioselective formylation at the C2 position via Rh(III)-catalyzed C–H activation. Key conditions include:
-
Catalyst: [Cp*RhCl₂]₂ (5 mol%)
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Oxidant: Cu(OAc)₂·H₂O (2 equiv)
-
Solvent: DCE, 80°C, 24 h
This yields N-(2-formyl-4,5-dimethoxyphenyl)-4-methoxybenzamide with 82% efficiency .
Reduction and Cyclization Pathways
Functionalized derivatives undergo sequential reduction and cyclization to form heterocycles.
Nitro Group Reduction
Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces the nitro group to an amine, producing N-(4-amino-2,5-dimethoxyphenyl)-4-methoxybenzamide . This intermediate is critical for cyclization .
Benzimidazole Formation
Treatment of the amine with formic acid (100°C, 3 h) induces cyclodehydration, generating 4,6-dimethoxy-1H-benzimidazole derivatives (Table 2) .
Starting Material | Cyclization Product | Yield | Reference |
---|---|---|---|
N-(4-amino-2,5-dimethoxyphenyl)-4-methoxybenzamide | 4,6-Dimethoxybenzimidazole | 73% |
Amide Hydrolysis
Under acidic (HCl, reflux) or basic (NaOH, EtOH/H₂O) conditions, the amide bond cleaves to yield 4-methoxybenzoic acid and 2,5-dimethoxyaniline . This reaction is pivotal for metabolite studies .
Schiff Base Formation
The formylated derivative reacts with substituted anilines (e.g., 4-methoxyaniline) in ethanol under reflux to form imines. For example:
-
N-(4,5-dimethoxy-2-(((4-methoxyphenyl)imino)methyl)phenyl)-4-methoxybenzamide is synthesized in 55% yield .
Aldehyde Derivative | Amine Reagent | Product Type | Yield | Reference |
---|---|---|---|---|
N-(2-formyl-4,5-dimethoxyphenyl)-4-methoxybenzamide | 4-Methoxyaniline | Imine-linked conjugate | 55% |
Comparative Reactivity Insights
A comparative analysis of analogous compounds reveals distinct reactivity patterns:
These reactions underscore the compound’s versatility as a synthetic intermediate in medicinal chemistry and materials science. Its methoxy and amide groups enable precise regiochemical control, facilitating the development of targeted bioactive molecules.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits potential biological activities that make it a candidate for further research in medicinal chemistry. Preliminary studies suggest interactions with biological macromolecules such as proteins and nucleic acids, influencing cellular processes. Notably, N-(2,5-dimethoxyphenyl)-4-methoxybenzamide may possess antimicrobial and anticancer properties due to its ability to modulate enzyme activities or receptor functions through non-covalent interactions like hydrogen bonding and hydrophobic interactions.
Case Studies in Medicinal Applications
- Anticancer Activity : Research indicates that compounds structurally similar to this compound can inhibit specific enzymes involved in cancer progression. For instance, derivatives have shown significant inhibition against tyrosinase, an enzyme linked to melanoma development .
- Antimicrobial Effects : Studies have demonstrated that certain benzamide derivatives exhibit antimicrobial properties against various pathogens. The presence of methoxy groups is associated with enhanced lipophilicity, improving membrane permeability and bioavailability.
Biological Research Applications
In biological research, this compound can serve as a probe for studying interactions between small molecules and biological macromolecules. Its ability to bind to specific targets allows researchers to investigate cellular pathways and mechanisms involved in diseases.
Network Pharmacology Insights
Network pharmacology approaches have been utilized to explore the mechanisms by which this compound affects cellular pathways. By constructing networks among drugs, components, targets, and diseases, researchers can gain insights into how this compound may modulate biological responses .
Industrial Applications
In industrial settings, this compound can be utilized in the production of specialty chemicals and materials. Its functional groups lend themselves well to various applications in organic synthesis, including the development of polymers and coatings.
Summary Table of Applications
Application Area | Description |
---|---|
Medicinal Chemistry | Potential lead compound for drug development; antimicrobial and anticancer properties |
Biological Research | Probe for studying interactions with proteins/nucleic acids; insights into disease mechanisms |
Industrial Chemistry | Used in production of specialty chemicals; suitable for polymer synthesis |
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N-(2,5-dimethoxyphenyl)-4-iodobenzamide
- N-(2,5-dimethoxyphenyl)-4-chlorobenzamide
- N-(2,5-dimethoxyphenyl)-4-bromobenzamide
Comparison: N-(2,5-dimethoxyphenyl)-4-methoxybenzamide is unique due to the presence of the methoxy group on the benzamide moiety, which can influence its chemical reactivity and biological activity. Compared to its halogenated analogs, the methoxy derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.
Biological Activity
N-(2,5-dimethoxyphenyl)-4-methoxybenzamide is a benzamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, interactions with biological macromolecules, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features two methoxy groups on the 2 and 5 positions of the phenyl ring, alongside a methoxy group at the para position of the benzamide moiety. Its molecular formula is C16H17N1O4, with a molecular weight of approximately 287.318 g/mol. The unique structural characteristics influence its reactivity and biological activity.
Preliminary studies indicate that this compound interacts with specific biological macromolecules, including proteins and nucleic acids. These interactions likely occur through non-covalent forces such as hydrogen bonding and hydrophobic interactions, which can modulate enzyme activities or receptor functions.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties.
- Receptor Modulation: It could potentially bind to receptors influencing various signaling pathways.
Anticancer Potential
The compound's ability to influence cellular processes opens avenues for anticancer research. While direct studies on its anticancer effects are sparse, its structural analogs have demonstrated activity against various cancer cell lines.
Case Studies and Experimental Data
Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:
These findings suggest that compounds structurally similar to this compound have shown promising biological activities that may be extrapolated to this compound.
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing N-(2,5-dimethoxyphenyl)-4-methoxybenzamide, and what purity levels can be achieved?
A typical synthesis involves coupling 4-methoxybenzoic acid with 2,5-dimethoxyaniline using activating agents like HATU or DCC. Purification via silica gel flash chromatography (e.g., dichloromethane/methanol 99:1) yields the compound as a white solid with ~47% yield and ≥97% purity . Alternative routes may employ amidation via mixed anhydrides or microwave-assisted synthesis to improve efficiency. Purity validation requires HPLC or LC-MS, referencing standardized chromatographic conditions from analogous benzamide syntheses .
Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?
- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm methoxy group integration and aryl proton environments .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, with refinement parameters (R factor <0.05) ensuring accuracy. Example: Similar sulfonamide derivatives were resolved using single-crystal diffraction (Mo-Kα radiation, 292 K) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: ~287.3 g/mol) and fragmentation patterns .
Q. How can computational tools like UCSF Chimera aid in studying its molecular interactions?
UCSF Chimera enables 3D visualization of hydrogen bonding, π-π stacking, and steric effects in ligand-receptor complexes. For example, docking studies against hypothetical targets (e.g., enzymes with methoxy-binding pockets) can be performed using pre-optimized force fields. Multiscale extensions model large assemblies, while Volume Viewer analyzes electron density maps from crystallographic data .
Advanced Research Questions
Q. How can structural analogs of this compound inform structure-activity relationship (SAR) studies?
Comparing substituent effects (e.g., methoxy vs. chloro groups) on biological activity is critical. For instance:
- Methoxy positioning : 2,5-dimethoxy substitution enhances lipophilicity (logP ~2.8) compared to 4-methoxy derivatives, influencing membrane permeability .
- Bioisosteric replacements : Replacing the benzamide core with pyrrolo[2,3-b]pyridine (as in analog 8k) alters binding affinity to kinase targets . Use QSAR models (e.g., CoMFA) to correlate structural descriptors (DL scores, polar surface area) with activity .
Q. What experimental strategies resolve contradictions in reported pharmacological data (e.g., variable IC₅₀ values)?
Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Mitigation strategies:
- Dose-response normalization : Include reference inhibitors (e.g., staurosporine for kinase assays) and control for DMSO concentrations (<0.1%) .
- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based) with cellular viability assays (MTT/WST-1) .
- Meta-analysis : Cross-reference PubChem BioAssay data (AID 743255) and independent studies to identify outliers .
Q. How can synthetic routes be optimized for scalability without compromising yield?
- Catalyst screening : Test Pd/C or Ni catalysts for reductive amination steps to reduce byproducts .
- Flow chemistry : Continuous-flow reactors improve reaction control for exothermic steps (e.g., acyl chloride formation) .
- Green solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to enhance sustainability .
Q. What computational methods predict metabolic stability and toxicity profiles?
- ADMET prediction : SwissADME or ProTox-II estimate hepatic clearance (CYP3A4/2D6 liability) and toxicity endpoints (LD₅₀, hepatotoxicity) .
- Density functional theory (DFT) : Calculate HOMO-LUMO gaps to assess oxidative susceptibility. For example, methoxy groups lower electrophilicity (ΔE ~5.2 eV), reducing reactive metabolite risk .
Properties
Molecular Formula |
C16H17NO4 |
---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C16H17NO4/c1-19-12-6-4-11(5-7-12)16(18)17-14-10-13(20-2)8-9-15(14)21-3/h4-10H,1-3H3,(H,17,18) |
InChI Key |
CFFUCEHTAUTSAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.